molecular formula C13H11N7O B12167289 N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

Katalognummer: B12167289
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: CUNFYHPEGZIYQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is a heterocyclic compound that combines the structural features of tetrazole and indazole. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both tetrazole and indazole moieties in a single molecule can enhance its pharmacological properties, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide typically involves the formation of the indazole core followed by the introduction of the tetrazole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the indazole core can be synthesized via a Cu(OAc)2-catalyzed reaction involving N–N bond formation . The tetrazole ring can be introduced through a [2+3] cycloaddition reaction of nitriles and azides .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperatures. The specific details of industrial production methods for this compound are not widely documented, but they would likely follow similar principles used in the synthesis of other heterocyclic compounds.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is unique due to the combination of tetrazole and indazole moieties, which can enhance its pharmacological properties and make it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H11N7O

Molekulargewicht

281.27 g/mol

IUPAC-Name

N-(2H-tetrazol-5-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C13H11N7O/c21-12(14-13-17-19-20-18-13)11-9-6-5-7-3-1-2-4-8(7)10(9)15-16-11/h1-4H,5-6H2,(H,15,16)(H2,14,17,18,19,20,21)

InChI-Schlüssel

CUNFYHPEGZIYQE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NC4=NNN=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.